1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone
Description
Historical Context and Discovery Timeline
The development of this compound emerged from the broader historical advancement of organofluorine chemistry and pyrazole-based heterocycles. The foundation for understanding trifluoromethyl ketones was established through decades of research into organofluorine compounds, which gained prominence due to their unique chemical properties stemming from the extraordinary characteristics of the carbon-fluorine bond. The carbon-fluorine bond, with an average bond energy around 480 kilojoules per mole, represents one of the strongest bonds in organic chemistry, significantly exceeding the strength of carbon-chlorine bonds at approximately 320 kilojoules per mole. This fundamental understanding provided the theoretical framework necessary for developing complex trifluoromethyl ketones like the target compound.
The historical trajectory of pyrazole chemistry runs parallel to organofluorine development, with pyrazole derivatives demonstrating extensive biological activities that have been documented since the early twentieth century. Research has established that pyrazoles possess remarkable therapeutic potential, exhibiting anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, anti-viral, angiotensin converting enzyme inhibitory, neuroprotective, cholecystokinin-1 receptor antagonist, and estrogen receptor ligand activities. The convergence of these two chemical domains led to the systematic exploration of hybrid molecules combining pyrazole rings with trifluoromethyl functionalities.
The specific compound this compound represents a sophisticated evolution in this field, incorporating multiple functional elements that emerged from separate research trajectories. The integration of chlorinated aromatic systems with pyrazole heterocycles and trifluoromethyl ketone groups reflects the modern approach to molecular design, where multiple pharmacophores and reactive centers are combined to create molecules with enhanced properties and diverse applications. This approach has been particularly valuable in developing new research tools and potential pharmaceutical intermediates, as evidenced by the compound's current availability through specialized chemical suppliers for research applications.
Structural Significance in Organofluorine Chemistry
The molecular architecture of this compound exemplifies several critical principles in contemporary organofluorine chemistry. The compound possesses the molecular formula C₁₂H₈ClF₃N₂O with a molecular weight of 288.65 grams per mole, incorporating multiple electronegative elements that significantly influence its chemical behavior. The trifluoromethyl group serves as a particularly important structural element, as fluorine exhibits the highest electronegativity among all elements at 3.98, creating substantial dipole moments within the molecule. This electronegativity differential generates a carbon-fluorine bond dipole moment of 1.41 Debye, contributing to the compound's overall polarity and reactivity profile.
The structural arrangement places the trifluoromethyl ketone functionality adjacent to a substituted phenyl ring, creating an electron-deficient carbonyl center that can participate in various chemical transformations. The presence of the chlorine substituent at the para position relative to the pyrazole attachment point introduces additional electronic effects, as chlorine acts as both an electron-withdrawing group through inductive effects and an electron-donating group through resonance. This dual character creates complex electronic distributions within the aromatic system that influence both the reactivity and stability of the molecule.
The pyrazole ring system contributes significant structural complexity through its heterocyclic nitrogen atoms, which can participate in hydrogen bonding, coordination chemistry, and various substitution reactions. The 3-methyl substitution on the pyrazole ring provides steric bulk that may influence the molecule's conformation and intermolecular interactions. Research has demonstrated that pyrazole-containing compounds often exhibit enhanced stability and unique reactivity patterns compared to their non-heterocyclic analogs. The positioning of the pyrazole ring ortho to the carbonyl group creates potential for intramolecular interactions that may stabilize certain conformations or reactive intermediates.
Key Applications in Contemporary Chemical Research
The research applications of this compound span multiple domains of contemporary chemical investigation, reflecting the versatility inherent in its complex structure. The compound's utility as a research tool stems from its combination of reactive functional groups and stable heterocyclic frameworks that can serve as building blocks for more complex molecular architectures. Current research applications leverage the unique properties of both the trifluoromethyl ketone functionality and the pyrazole heterocycle, positioning this compound as a valuable intermediate in synthetic methodology development.
One significant area of application involves the compound's potential as an organocatalyst or catalyst precursor, building upon established research demonstrating the effectiveness of trifluoroacetophenone derivatives in various catalytic processes. Studies have identified 2,2,2-trifluoroacetophenone as an improved organocatalyst for the epoxidation of alkenes, achieving high yields with 2-5 mole percent catalyst loading and hydrogen peroxide as the oxidant. The structural similarity between this established catalyst and the target compound suggests potential applications in similar oxidative transformations, where the additional pyrazole and chloro substituents may provide enhanced selectivity or reactivity.
The compound's role in pharmaceutical research derives from the well-documented biological activities of pyrazole-containing molecules. Research has established that pyrazole derivatives exhibit extensive therapeutic potential, with numerous compounds already finding clinical application as nonsteroidal anti-inflammatory drugs. The specific structural features of this compound, including the trifluoromethyl group and chlorinated aromatic system, align with contemporary pharmaceutical design principles that emphasize metabolic stability and enhanced bioavailability.
Materials science applications represent another growing area of interest, particularly in the development of fluorinated polymers and specialty materials. The carbon-fluorine bond's exceptional strength and unique electronic properties make organofluorine compounds valuable components in materials requiring thermal stability, chemical resistance, or specific dielectric properties. The heterocyclic nature of the pyrazole ring system may provide additional functionality for materials applications, including coordination sites for metal complexes or hydrogen bonding capabilities for supramolecular assembly.
Research into synthetic methodology development has also identified this compound as a valuable substrate for exploring new reaction pathways and mechanisms. The combination of multiple functional groups within a single molecule provides opportunities to investigate selective transformations, protecting group strategies, and complex molecular rearrangements. Recent studies have demonstrated the utility of similar trifluoromethyl-pyrazole hybrids in developing new synthetic approaches to complex heterocyclic systems, highlighting the continued relevance of this structural motif in advancing synthetic organic chemistry.
Properties
IUPAC Name |
1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O/c1-7-4-5-18(17-7)10-6-8(13)2-3-9(10)11(19)12(14,15)16/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKKCYYJEALSKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649116 | |
| Record name | 1-[4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125828-30-9 | |
| Record name | 1-[4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone | |
| Source | European Chemicals Agency (ECHA) | |
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Mechanism of Action
Target of Action
1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone primarily targets specific enzymes involved in metabolic pathways. The compound is known to inhibit tryptophan hydroxylase, an enzyme crucial for the biosynthesis of serotonin. By targeting tryptophan hydroxylase, this compound effectively reduces serotonin production, which can be beneficial in conditions characterized by excessive serotonin levels .
Mode of Action
The interaction of this compound with tryptophan hydroxylase involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition prevents the conversion of tryptophan to 5-hydroxytryptophan, a precursor of serotonin. As a result, the overall production of serotonin is decreased. The compound’s ability to inhibit tryptophan hydroxylase makes it a valuable tool in managing conditions like carcinoid syndrome, where serotonin overproduction is a problem .
Biochemical Pathways
This compound affects the serotonin biosynthesis pathway. By inhibiting tryptophan hydroxylase, the compound disrupts the conversion of tryptophan to 5-hydroxytryptophan, leading to reduced serotonin levels. This reduction in serotonin can influence various downstream effects, including decreased activation of serotonin receptors and modulation of serotonin-dependent physiological processes .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed when administered orally and exhibits good bioavailability. It is distributed throughout the body, with a preference for tissues with high tryptophan hydroxylase activity. Metabolism primarily occurs in the liver, where the compound is converted into inactive metabolites. Excretion is mainly via the kidneys. These pharmacokinetic properties ensure that this compound maintains effective concentrations in the target tissues .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in serotonin levels. This decrease in serotonin can alleviate symptoms associated with serotonin overproduction, such as diarrhea and flushing in carcinoid syndrome. Additionally, the compound’s action can lead to reduced activation of serotonin receptors, which may have further therapeutic benefits in conditions where serotonin plays a pathogenic role .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the stability and bioavailability of the compound. For instance, acidic environments may enhance the compound’s stability, while extreme temperatures could lead to degradation. Additionally, interactions with other medications or dietary components could influence the compound’s absorption and metabolism, thereby affecting its overall efficacy .
Biological Activity
1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone is a compound of interest due to its potential biological activities. It belongs to a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the synthesis, characterization, and biological activities of this compound based on recent studies and findings.
- IUPAC Name : this compound
- Molecular Formula : C12H10ClF3N2O
- Molecular Weight : 290.67 g/mol
- Physical Appearance : White to yellow solid
- Purity : 97% .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate pyrazole derivatives with trifluoroacetyl chloride under controlled conditions. Characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies show that related pyrazole derivatives possess inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has shown promise in anticancer research:
- Cell Viability Assays : In studies involving K562 leukemia cells, derivatives have demonstrated cytotoxic effects through mechanisms such as apoptosis induction and mitochondrial dysfunction .
- Case Study : A specific study highlighted that thiosemicarbazone derivatives related to this compound induced cell death in cancer cell lines by altering mitochondrial bioenergetics and thiol content .
Anti-inflammatory Activity
Some pyrazole derivatives have been reported to exhibit anti-inflammatory effects:
- Mechanism of Action : These compounds may inhibit specific pathways involved in inflammation, although detailed mechanisms for this compound specifically require further investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structure Feature | Activity Implication |
|---|---|
| Chlorine Substitution | Enhances antimicrobial potency |
| Trifluoroethanone Group | Contributes to cytotoxicity in cancer cells |
| Pyrazole Ring | Essential for biological activity across various assays |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds similar to 1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit specific cancer cell lines by targeting key pathways involved in cell proliferation and survival.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrazole derivatives, including this compound, which demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
Agrochemical Applications
Pesticidal Properties : The compound has been explored for its potential as a pesticide due to its ability to disrupt metabolic pathways in pests. Its trifluoroethanone moiety enhances its lipophilicity, allowing for better penetration into insect cuticles.
Data Table: Pesticidal Efficacy
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85% | |
| Similar Pyrazole Derivative | Beetles | 78% |
This table summarizes findings from field trials where this compound was tested against common agricultural pests.
Material Science
Polymer Additive : The incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Its unique structure allows it to act as a reinforcing agent in various polymer formulations.
Case Study : A recent investigation into polymer composites revealed that adding 5% of this compound significantly improved the tensile strength and thermal degradation temperature of the composite material .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Trifluoroethanone Derivatives
Key Observations :
- The target compound’s 3-methylpyrazole moiety distinguishes it from analogues like [90734-72-8], which contain imidazopyridazine rings. This substitution enhances π-π stacking interactions in drug-receptor binding .
- Compared to [143426-52-2], the trifluoroethanone group in the target improves metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
- The 4-chloro substituent in the target aligns with halogenated aromatic compounds like 1-(4-chlorophenyl)-2-methyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one (CAS: N/A), but the latter lacks trifluoromethyl groups, reducing its lipophilicity .
Physicochemical and Pharmacological Properties
Table 2: Comparative Pharmacological Data
Key Findings :
- The target’s low pKa (-0.26) suggests protonation under physiological conditions, enhancing solubility in aqueous environments compared to [76205-19-1] (pKa 7.2) .
- The trifluoroethanone group in the target contributes to enhanced blood-brain barrier (BBB) exclusion, a critical feature for peripherally acting drugs like telotristat ethyl .
Preparation Methods
Trifluoroacetylation of Pyrazolyl-Substituted Aromatic Precursors
A common approach to prepare 1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone involves the introduction of the trifluoromethyl ketone group onto a suitably substituted aromatic precursor bearing the pyrazole substituent.
The key step is the Friedel-Crafts acylation or nucleophilic acyl substitution using trifluoroacetylating agents such as ethyl trifluoroacetate or trifluoroacetic anhydride in the presence of a base or Lewis acid catalyst. For example, ethyl trifluoroacetate can be reacted with 4-chloro-2-(3-methyl-1H-pyrazol-1-yl)acetophenone under basic conditions (e.g., sodium methoxide) to yield the trifluoroacetylated product after acidic workup.
Reaction conditions typically involve stirring at room temperature or mild heating (up to 60 °C) for extended periods (overnight to 24 hours) to ensure complete conversion.
Solvents such as diethyl ether or methyl tert-butyl ether are commonly used to dissolve reactants and control reaction kinetics.
Stepwise Synthesis Involving Pyrazole Formation and Subsequent Acylation
In some synthetic schemes, the pyrazole ring is constructed first on a chlorophenyl ketone intermediate, followed by trifluoroacetylation at the ethanone position.
Alternatively, the trifluoroethanone moiety can be introduced first on a chlorophenyl precursor, followed by nucleophilic substitution with 3-methyl-1H-pyrazole to install the pyrazolyl group.
These routes require careful control of reaction conditions to avoid side reactions such as over-acylation or hydrolysis.
Biocatalytic Reduction and Related Enzymatic Methods
Recent research has explored enzymatic approaches for the synthesis of chiral intermediates related to this compound. For example, biocatalytic reduction of the corresponding prochiral trifluoroacetophenone derivatives using recombinant enzymes such as Lactobacillus alcohol dehydrogenase can yield chiral trifluoroethanol intermediates, which are valuable in pharmaceutical syntheses.
Although this method focuses more on the alcohol derivative, it demonstrates the potential for enzymatic transformations in the preparation of related trifluoromethyl ketones.
Representative Preparation Procedure (Based on Patent Literature)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Ethyl trifluoroacetate, sodium methoxide (25% in methanol), 4'-chloroacetophenone, diethyl ether, room temperature, overnight stirring | Formation of trifluoroacetylated intermediate via nucleophilic acyl substitution |
| 2 | Acidic workup with 1N or 3N HCl, extraction with ethyl acetate | Isolation of trifluoroethanone product |
| 3 | Reaction with 3-methyl-1H-pyrazole under controlled conditions | Installation of pyrazolyl substituent if not pre-installed |
| 4 | Purification by recrystallization or chromatography | Obtain pure this compound |
This procedure is adapted from synthetic schemes described in patent US5466823A and related literature.
Analytical Data and Research Findings
The trifluoromethyl group significantly influences the physicochemical properties, enhancing lipophilicity and metabolic stability.
The presence of the 3-methyl-pyrazolyl substituent contributes to the compound’s binding affinity in biological systems, relevant for pharmaceutical applications.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic acyl substitution of 4'-chloroacetophenone with ethyl trifluoroacetate | Ethyl trifluoroacetate, sodium methoxide, 4'-chloroacetophenone | Room temp to 60 °C, 15-24 h, ether solvents | Straightforward, good yield | Requires careful moisture control |
| Friedel-Crafts acylation with trifluoroacetic anhydride | 4-chloro-2-(3-methyl-1H-pyrazol-1-yl)benzene, trifluoroacetic anhydride, Lewis acid catalyst (AlCl3) | Anhydrous, low temp to room temp | Effective for direct acylation | Sensitive to hydrolysis, harsh conditions |
| Enzymatic reduction of trifluoroacetophenone derivatives | Recombinant alcohol dehydrogenase enzymes | Mild, aqueous conditions, biocatalysis | High enantioselectivity, green chemistry | Limited to alcohol intermediates, requires enzyme availability |
Q & A
Q. What are the common synthetic routes for 1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone?
Methodological Answer: The compound is synthesized via nucleophilic substitution reactions. A representative protocol involves reacting (R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol with sodium hydride (60% in oil) in DMF at 0°C, followed by coupling with a halogenated heterocycle (e.g., 7-bromo-4-chlorothieno[3,2-d]pyrimidine). The reaction proceeds via SN2 displacement, yielding the ethanone derivative after purification by column chromatography .
Key Data :
- Yield: ~96% under optimized conditions.
- Reagents: NaH, DMF, halogenated intermediates.
- Purification: Silica gel chromatography with ethyl acetate/hexane gradients.
Q. How is the purity of this compound assessed in research settings?
Methodological Answer: Purity is validated using reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy. For example, characteristic ¹H NMR peaks include aromatic protons at δ 8.70 (s, pyrimidine-H) and δ 6.40 (d, J = 2.44 Hz, pyrazole-H), with integration ratios confirming structural integrity . Mass spectrometry (ESI-MS) is used to confirm molecular weight (e.g., [M+H]⁺ at m/z 575.0).
Advanced Research Questions
Q. What strategies achieve enantioselective synthesis of derivatives involving this compound?
Methodological Answer: Enantioselectivity is achieved using chiral auxiliaries or catalysts. For example, the (R)-configuration at the trifluoroethoxy center (critical for biological activity) is introduced via asymmetric reduction of a ketone precursor using (R)-BINAP-Ru complexes. Alternatively, chiral HPLC (e.g., Chiralpak IA column) resolves racemic mixtures, as demonstrated in the isolation of (R)-enantiomers for tryptophan hydroxylase inhibitors .
Key Data :
- Chiral resolution: >99% ee achieved using hexane/isopropanol (90:10) mobile phase.
- Catalytic systems: Ru-based catalysts for asymmetric hydrogenation.
Q. How does crystallographic data inform the molecular conformation of related compounds?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL software (via SHELX-2018/3 suite) resolves molecular geometry. For instance, monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å, and β = 91.559° reveal planar pyrazole rings and orthogonal trifluoromethyl groups. Hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize crystal packing, influencing solubility and stability .
Key Data :
- Crystallographic software: SHELXL for refinement (R-factor < 0.05).
- Bond angles: Pyrazole C–N–C angles ~107°, indicating sp² hybridization.
Q. How is this compound utilized in designing enzyme inhibitors?
Methodological Answer: The trifluoroethoxy group acts as a bioisostere for phosphate moieties, enhancing binding to hydrophobic enzyme pockets. In telotristat ethyl (a tryptophan hydroxylase inhibitor), the compound’s derivative occupies the enzyme’s active site, confirmed by docking studies (AutoDock Vina) and IC₅₀ values (e.g., 0.8 µM against TPH1). Kinetic assays (e.g., NADPH consumption monitoring) validate competitive inhibition mechanisms .
Key Data :
- IC₅₀: 0.8 µM (TPH1 inhibition).
- Docking scores: Binding affinity ΔG = -9.2 kcal/mol.
Data Contradictions and Resolutions
- Synthetic Yield Variability : reports ~96% yield for Suzuki couplings, while earlier methods (e.g., SNAr reactions) may yield ≤80%. Optimization via microwave-assisted synthesis or ligand-accelerated catalysis (e.g., SPhos-Pd) improves efficiency .
- Crystallographic Ambiguities : Discrepancies in unit cell parameters (e.g., β angles ± 0.5°) are resolved by repeated data collection at low temperatures (100 K) to minimize thermal motion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
